molecular formula C8H7F3N2O B1459210 2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide CAS No. 1443981-99-4

2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide

Cat. No. B1459210
CAS RN: 1443981-99-4
M. Wt: 204.15 g/mol
InChI Key: ZVVKBSQHKXBSJF-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide” is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3N2O/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) . This indicates that the molecule consists of a pyridine ring with a methyl group at the 2-position and a trifluoroacetamide group at the 4-position.


Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 204.15 . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I found.

Scientific Research Applications

  • Chemical Synthesis and Pharmacological Potential : This compound has been utilized in the synthesis of condensed triazines and triazoles, indicating its role in the development of novel chemical structures with potential pharmacological applications (Reimlinge, Billiau, & Lingier, 1976).

  • Antiexudative Activity : Research has explored its derivatives for antiexudative activity, highlighting its potential in treating inflammation and related conditions (Chalenko et al., 2019).

  • Crystalline Forms for Therapeutic Applications : Different crystalline forms of this compound have been studied, particularly for their improved absorption and potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2013).

  • Radiochemistry and Imaging : Its analogs have been evaluated as imaging probes for receptors in the brain, demonstrating its utility in positron emission tomography (PET) studies (Prabhakaran et al., 2006).

  • Coordination Chemistry : The compound's derivatives, particularly those with pyridine-substituted amides, have been examined for their coordination chemistry, which is valuable in understanding molecular interactions in biological systems (Smolentsev, 2017).

  • Oxidative Reactivity Studies : Research on its oxidative reactivity channels contributes to the understanding of its chemical behavior under different conditions, which is crucial for its application in various chemical reactions (Pailloux et al., 2007).

  • Antiplasmodial Properties : Studies have been conducted on its derivatives for potential antiplasmodial properties, suggesting its role in developing treatments for malaria (Mphahlele, Mmonwa, & Choong, 2017).

  • Synthesis of Novel Compounds with Potential Biological Activity : The compound has been used in synthesizing new structures with potential biological activities, contributing to drug discovery and development (Wu et al., 2011).

  • Exploration of Antibacterial Properties : Its derivatives have been evaluated for antibacterial properties, highlighting its potential use in treating bacterial infections (Alharbi & Alshammari, 2019).

  • Study of Reaction Mechanisms : Research on its reaction with alkenes and dienes in oxidative systems sheds light on its reaction mechanisms, which is important for its application in synthetic chemistry (Shainyan et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKBSQHKXBSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217004
Record name Acetamide, 2,2,2-trifluoro-N-(2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide

CAS RN

1443981-99-4
Record name Acetamide, 2,2,2-trifluoro-N-(2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-(2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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